Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds such as “Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate” would likely contain this pyrrole group, attached to other functional groups that give it its unique properties .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be based on the pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The specific structure would depend on the position and nature of the substituents .Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a wide range of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo electrophilic substitution reactions . The specific reactions that “this compound” would undergo would depend on its specific structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, pyrrole is a colorless volatile liquid . It is polar due to the nitrogen atom, and it has the ability to form hydrogen bonds, which can affect its physical properties .Mechanism of Action
Safety and Hazards
Future Directions
Pyrrole and its derivatives are a rich area of study in organic chemistry, with potential applications in drug discovery, materials science, and other fields . Future research may focus on developing new synthetic methods, studying the properties of pyrrole derivatives, and exploring their potential applications .
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNFLYFRCDYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372396 | |
Record name | methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259099-49-5 | |
Record name | methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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